4-Aminoquinoline 1-oxide is a compound belonging to the class of aminoquinolines, which are significant in medicinal chemistry due to their antimalarial properties. This compound is particularly noted for its potential applications in treating malaria caused by Plasmodium falciparum, especially in resistant strains. The structure of 4-aminoquinoline 1-oxide features a quinoline ring with an amino group and an oxide substituent, contributing to its biological activity.
4-Aminoquinoline 1-oxide can be classified as a heterocyclic organic compound. It is derived from quinoline, a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The presence of an amino group at the 4-position and an oxide group enhances its reactivity and biological properties. This compound is part of the broader category of antimalarial agents, which also includes well-known drugs like chloroquine and amodiaquine.
The synthesis of 4-aminoquinoline 1-oxide typically involves several methods, including:
The molecular structure of 4-aminoquinoline 1-oxide consists of:
The molecular formula is C9H8N2O, with a molecular weight of approximately 164.17 g/mol. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly used to characterize its structure .
4-Aminoquinoline 1-oxide participates in various chemical reactions, primarily due to its functional groups:
These reactions are essential for modifying the compound to improve its pharmacological properties or reduce toxicity .
The mechanism of action for 4-aminoquinoline 1-oxide primarily involves interference with the heme detoxification process in Plasmodium falciparum. The compound binds to heme, a byproduct of hemoglobin degradation in malaria parasites, preventing its polymerization into hemozoin. This leads to oxidative stress within the parasite, ultimately resulting in cell death.
In vitro studies have shown that derivatives of 4-aminoquinoline exhibit varying degrees of potency against resistant strains of Plasmodium falciparum, with some compounds displaying IC50 values in the low nanomolar range .
Key physical and chemical properties of 4-aminoquinoline 1-oxide include:
These properties influence its formulation as a pharmaceutical agent, affecting bioavailability and efficacy .
4-Aminoquinoline 1-oxide has several important applications:
The 4-aminoquinoline scaffold emerged as a critically important chemotherapeutic platform following the synthesis of chloroquine in 1934, which revolutionized antimalarial treatment for decades [1] [6]. Within this chemical class, 4-Aminoquinoline 1-oxide (CAS RN: 2508-86-3) represents a structurally modified derivative characterized by the addition of an oxygen atom to the quinoline ring’s nitrogen. This N-oxide functionality fundamentally alters the molecule’s electronic distribution and reactivity profile compared to its parent 4-aminoquinoline structure [5]. Early investigations into quinoline N-oxides gained traction during mid-20th-century research on nitrogen-containing heterocyclic compounds, where oxidation was explored as a strategy to modulate bioavailability and bioactivity. The specific synthesis and characterization of 4-aminoquinoline 1-oxide provided a novel chemical entity to probe structure-activity relationships (SAR) within the broader 4-aminoquinoline pharmacophore [6].
Table 1: Historical Development Timeline of Key 4-Aminoquinoline Derivatives
Year | Compound | Significance |
---|---|---|
1934 | Chloroquine | First synthetic 4-aminoquinoline antimalarial; replaced natural quinine extracts |
1946 | Hydroxychloroquine | Synthetic derivative with improved safety profile for chronic use |
Mid-20th c. | 4-Aminoquinoline 1-oxide | Emerged as a modified scaffold for SAR studies in medicinal chemistry |
4-Aminoquinoline 1-oxide belongs to the quinoline N-oxide subclass, defined by an oxygen atom bonded to the tertiary nitrogen (N1) of the bicyclic quinoline system, creating a dipolar structure with significant resonance stabilization. Its systematic IUPAC name is quinolin-4-amine 1-oxide, reflecting the amine group at the C4 position and the N-oxide at N1 [5] [7]. The molecular formula is C₉H₈N₂O, with a molar mass of 160.18 g/mol [5]. Key structural features include:
Table 2: Physicochemical Properties of 4-Aminoquinoline 1-Oxide
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₉H₈N₂O | [5] |
Molar Mass | 160.18 g/mol | [5] |
Melting Point | Not reported | - |
LogP (Partition Coefficient) | 0.05 | [5] |
SMILES Notation | Nc1ccn+c2ccccc12 | [5] |
InChiKey | BMBIQQNBRNAMLS-UHFFFAOYSA-N | [5] |
The low LogP value (0.05) indicates higher hydrophilicity compared to non-oxidized 4-aminoquinoline derivatives like chloroquine (LogP ~4.5), suggesting altered membrane permeability and distribution patterns [5] [8]. Resonance structures show electron delocalization across the N-oxide and amino groups, enhancing stability but potentially reducing basicity at the quinoline nitrogen.
4-Aminoquinoline 1-oxide serves as a versatile precursor and a distinct pharmacophore in antimicrobial and anticancer research. Its significance arises from three key aspects:
Bioisosteric Potential: The N-oxide group can mimic structural elements of carbonyls or heterocyclic amines, enabling novel interactions with biological targets. Hybridization strategies link this scaffold to other pharmacophores (e.g., pyrimidines, piperazines) to overcome drug resistance in parasites and microbes [6] [10].
Mechanistic Probes: The scaffold’s ability to disrupt heme detoxification in Plasmodium species—a mechanism critical in antimalarial 4-aminoquinolines—is modulated by the N-oxide’s redox activity. In vitro studies suggest altered accumulation in parasitic digestive vacuoles due to changed basicity and protonation dynamics [6] [8].
Immunomodulatory Applications: Like chloroquine and hydroxychloroquine, 4-aminoquinoline derivatives accumulate in lysosomes and interfere with autophagy pathways. The N-oxide variant may offer modified lysosomotropism due to its hydrophilic properties, positioning it for repurposing in autoimmune or antiviral contexts [6] [9].
Table 3: Biological Activity Domains for 4-Aminoquinoline Derivatives
Activity Domain | Examples | Role of 4-Aminoquinoline Core |
---|---|---|
Antimalarial | Chloroquine, Amodiaquine | Heme polymerization inhibition |
Antileishmanial | Hybrids with triazines/imidazoles | Mitochondrial membrane disruption |
Anticancer | Lysosomotropic agents | Autophagy inhibition & immunomodulation |
Antibacterial/Antiviral | Quinoline-azole hybrids | DNA intercalation or enzyme inhibition |
SAR studies highlight that substitutions at the 4-amino group and the N-oxide’s orientation critically influence target affinity. For example, steric bulk near the amino group enhances selectivity for parasitic vs. human cells, while the N-oxide dipole can coordinate metal ions in enzymatic active sites [6] [10]. Current research explores its integration into multifunctional "hybrid drugs" aimed at multitarget therapies against drug-resistant pathogens [6].
Compound Names Mentioned:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0